1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(5-amino-2-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-6(7)8-9(5)2/h3H,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQVZECVFTWJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation and Amino Group Introduction
A common approach starts with the condensation of a suitable β-dicarbonyl compound (e.g., acetylacetone or derivatives) with hydrazine or substituted hydrazines (e.g., phenylhydrazine) to form the pyrazole ring. The amino group at the 3-position can be introduced either by direct substitution or by using amino-protected intermediates that are later deprotected.
Condensation Reaction: The β-dicarbonyl compound reacts with hydrazine derivatives under reflux conditions in an appropriate solvent such as fatty alcohols (C12-C18) or tetrahydrofuran (THF). Water-retaining agents like anhydrous sodium sulfate or magnesium sulfate are added to drive the reaction to completion by removing water formed during condensation.
Protection/Deprotection: Amino groups are often protected during synthesis to prevent side reactions. Protecting groups such as tert-butoxycarbonyl (Boc), ethanoyl, or benzyl oxycarbonyl are used. After ring formation, these groups are removed under acidic or basic conditions to yield the free amino group.
Cyclization and Functionalization
Cyclization Agents: Lawesson's reagent is frequently employed as a cyclizing agent to facilitate ring closure and sulfurization steps in related pyrazole derivatives. It offers advantages over more toxic reagents like phosphorus oxychloride or tetraphosphorus decasulfide, which have been traditionally used but are less suitable for industrial scale due to toxicity and low yields.
Reaction Conditions: The cyclization typically occurs at moderate temperatures (40–60°C) in solvents like THF, with organic bases such as pyridine or triethylamine to maintain reaction pH and facilitate the process.
Acetylation: The acetyl group at the 5-position is introduced either by starting with acetyl-substituted precursors or by post-synthetic acetylation using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Purification and Isolation
After synthesis, the reaction mixture is subjected to work-up involving aqueous washes (e.g., sodium bicarbonate solution, sodium chloride solution) to remove impurities and residual reagents.
The organic layer is concentrated under reduced pressure and cooled to precipitate the product.
Crystallization is performed by adding solvents such as glacial acetic acid, toluene, or ethanol at controlled temperatures (0–60°C) to obtain the pure compound.
Drying is conducted under vacuum or in air ovens at moderate temperatures (40–50°C) for extended periods (15–20 hours) to yield the final product with high purity and yield.
Comparative Data Table of Key Preparation Parameters
Research Findings and Industrial Considerations
Avoidance of Toxic Reagents: Recent methods emphasize replacing hazardous reagents like phosphorus oxychloride and tetraphosphorus decasulfide with Lawesson's reagent or similar less toxic alternatives to improve safety and environmental impact.
Yield and Purity: Optimized reaction conditions and purification protocols have led to yields consistently above 85% with high purity, suitable for pharmaceutical applications.
Scalability: The use of common solvents, mild reaction conditions, and environmentally benign reagents supports large-scale industrial production.
Environmental Impact: The described methods minimize industrial waste generation ("three wastes") and reduce hazardous by-products, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the compound exhibits significant nucleophilicity, allowing it to participate in substitution reactions with electrophiles.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the amino group.
Condensation Products: Complex heterocyclic compounds formed through condensation reactions.
Scientific Research Applications
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity . Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The structural and functional attributes of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one can be compared to the following analogs (Table 1):
Table 1: Key Structural and Functional Comparisons
Functional Group Influence on Reactivity
- Amino Group (NH₂): The C3-amino group in the target compound distinguishes it from analogs like 3-methyl-1H-pyrazol-5(4H)-one (C3-CH₃) . This group enhances nucleophilic reactivity, enabling participation in Schiff base formation or coordination with metal ions.
- Acetyl Group (COCH₃): The C5-acetyl group is shared with 1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one . However, the position of the acetyl group (C5 vs. C4) alters steric and electronic effects, impacting intermolecular interactions in crystal packing .
Structural and Crystallographic Insights
- Crystal Packing: The acetyl group in 1-(5-methyl-1H-indol-6-yl)ethan-1-one forms C-H···O interactions, stabilizing the lattice . Similar behavior is expected for the target compound, though the amino group may introduce additional N-H···O/N hydrogen bonds.
- Bond Lengths: The C=O bond in acetylpyrazoles typically ranges from 1.21–1.23 Å, consistent with sp² hybridization , while the C-N bond in the amino group is approximately 1.34 Å, as observed in pyrazole-amines .
Biological Activity
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, particularly in anticancer and anti-inflammatory applications.
- Molecular Formula : C5H8N4O
- Molecular Weight : 140.14 g/mol
- CAS Number : 1373267-26-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and inflammation. The pyrazole moiety is essential for its cytotoxic activity, often acting as a scaffold for further modifications to enhance potency and selectivity against cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, including HCT-116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) . The structure-activity relationship (SAR) indicates that the presence of bulky aryl groups enhances the anticancer efficacy.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 5.55 |
| 10c | HepG2 | 1.82 |
| 10c | MCF-7 | 2.86 |
Anti-inflammatory Activity
In addition to its anticancer potential, the compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory processes. This mechanism suggests a dual role in both cancer and inflammation management.
Study on Anticancer Efficacy
A study published in Scientific Reports investigated the efficacy of several pyrazole derivatives, including this compound. The researchers found that compounds featuring the pyrazole ring showed potent inhibition of tumor growth in vitro and in vivo models. The most effective compound demonstrated a significant reduction in tumor size compared to control groups .
Structure-Based Drug Design
Another research effort focused on structure-based design strategies for developing new pyrazole derivatives aimed at targeting specific kinases involved in cancer progression. The results indicated that modifications at the nitrogen position of the pyrazole significantly affected binding affinity and selectivity towards target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
